5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-4-fluoro-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-6(10)5(8)3-7(4)13(9,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYLWLGLEWDHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228483 | |
| Record name | 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-40-7 | |
| Record name | 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The sulfonylation proceeds via electrophilic aromatic substitution, where the electron-deficient sulfonyl chloride group is introduced into the aromatic ring. The presence of electron-withdrawing groups (e.g., chloro, fluoro) and directing groups (e.g., methyl) dictates the regioselectivity of the reaction. For example, the methyl group at the 2-position directs sulfonylation to the 1-position (para to the methyl group), while chloro and fluoro substituents stabilize the intermediate arenium ion.
Key Reaction Parameters:
Example Protocol
A representative synthesis involves:
- Dissolving 5-chloro-4-fluoro-2-methylbenzene (1.0 mol) in anhydrous DCM under nitrogen.
- Dropwise addition of sulfuryl chloride (1.2 mol) at −5°C over 2 hours.
- Stirring at 0°C for 12 hours, followed by quenching with ice water.
- Extraction with DCM, drying over Na₂SO₄, and vacuum distillation to isolate the product.
Yield: 72–78%
Purity: >95% (by HPLC).
Sulfonate Ester Intermediate Method
An alternative approach utilizes sulfonate esters as intermediates, which are subsequently converted to sulfonyl chlorides. This method is advantageous for substrates sensitive to direct sulfonylation.
Synthesis of Sulfonate Esters
The benzene precursor is first converted to a sulfonate ester using methanesulfonyl chloride or benzenesulfonyl chloride. For instance, 5-chloro-4-fluoro-2-methylphenyl methanesulfonate is prepared by reacting 5-chloro-4-fluoro-2-methylphenol with methanesulfonyl chloride in the presence of pyridine.
Reaction Conditions:
- Base: Pyridine (1.5 equiv) to scavenge HCl.
- Solvent: Tetrahydrofuran (THF) or ethyl acetate.
- Temperature: 0°C to room temperature.
Conversion to Sulfonyl Chloride
The sulfonate ester is treated with concentrated hydrochloric acid or thionyl chloride (SOCl₂) to yield the sulfonyl chloride. For example:
- Heating 5-chloro-4-fluoro-2-methylphenyl methanesulfonate (1.0 mol) in 6M HCl at 80°C for 4 hours.
- Extraction with DCM and purification via recrystallization from hexane.
Yield: 85–90%
Purity: 98% (by NMR).
Nucleophilic Displacement with Lithium Bis(trimethylsilyl)amide
Recent advances employ lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to deprotonate aromatic precursors, facilitating nucleophilic displacement with sulfonyl chlorides.
Protocol Overview
- Deprotonation of 5-chloro-4-fluoro-2-methylbenzene with LiHMDS (1.1 equiv) in THF at −78°C.
- Addition of methanesulfonyl chloride (1.05 equiv) at low temperature.
- Gradual warming to room temperature and stirring for 3 hours.
Yield: 80–82%
Advantages: High regioselectivity and minimal byproducts.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to ensure safety, cost-efficiency, and consistency:
Continuous Flow Reactors
- Residence Time: 30–60 seconds.
- Temperature Control: Jacketed reactors maintained at −5°C.
- Automated Quenching: Inline neutralization with aqueous NaHCO₃.
Throughput: 50–100 kg/day
Impurity Profile: <0.5% polysulfonylated byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Sulfonylation | 72–78 | 95 | Moderate | 120–150 |
| Sulfonate Ester Route | 85–90 | 98 | High | 90–110 |
| LiHMDS Displacement | 80–82 | 97 | Low | 200–220 |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-4-fluoro-2-methylbenzenesulfonic acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine (TEA) for substitution reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Scientific Research Applications
5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula . It is a sulfonyl chloride derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Biology It is used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
- Medicine It is investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry It is utilized in the production of specialty chemicals and intermediates for various industrial applications. It is also an intermediate in the production of drugs that target bacterial infections.
Cytotoxic Activity
Derivatives of benzenesulfonyl chlorides, including this compound, exhibit cytotoxic effects against various cancer cell lines.
Cancer Cell Lines Tested:
The cytotoxicity was assessed using the MTT assay, with IC50 values indicating the concentration required for 50% inhibition of cell viability . For instance, certain derivatives showed IC50 values below 10 µg/mL against HeLa cells, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | < 10 |
| Cisplatin | HeLa | Positive Control |
Further investigations into the mechanism of action revealed that some derivatives induce apoptosis in cancer cells. Flow cytometric analysis demonstrated a concentration-dependent increase in apoptotic cells when treated with these compounds. For example, treatments led to significant late-stage apoptosis in MCF-7 cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Enterococcus species.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-2,4-difluorobenzenesulfonyl Chloride (CAS: Not specified)
Structure : Chlorine at position 5, fluorine at positions 2 and 4, sulfonyl chloride at position 1.
Key Differences :
- Substituent arrangement : The absence of a methyl group and presence of a second fluorine (position 2) enhance electron-withdrawing effects, increasing electrophilicity compared to the target compound.
- Reactivity : Higher polarity and lower steric hindrance may accelerate nucleophilic substitution reactions.
- Applications : Used in specialty chemical synthesis, particularly where difluorinated aromatic systems are required for enhanced stability or bioavailability .
Table 1: Substituent Effects on Reactivity and Properties
| Compound | Substituents | Electron Effects | Steric Effects | Common Applications |
|---|---|---|---|---|
| 5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride | Cl (5), F (4), CH$_3$ (2) | Moderate deactivation | High (due to CH$_3$) | Pharma intermediates |
| 5-Chloro-2,4-difluorobenzenesulfonyl chloride | Cl (5), F (2,4) | Strong deactivation | Low | Agrochemicals, fluorinated APIs |
5-Amino-4-fluoro-2-methylphenol (CAS: Not specified)
Structure: Amino (-NH$_2$) at position 5, fluorine at 4, methyl at 2, and hydroxyl (-OH) at position 1. Key Differences:
- Functional groups: The hydroxyl and amino groups are electron-donating, activating the ring for electrophilic substitution—contrasting with the deactivating sulfonyl chloride.
- Reactivity : Suitable for coupling reactions (e.g., azo dyes) rather than nucleophilic substitutions.
- Applications: Used in dye synthesis and polymer chemistry, highlighting the divergent utility of phenol derivatives vs. sulfonyl chlorides .
Para-Toluenesulfonyl Chloride (Tosyl Chloride)
Structure : Methyl at position 4, sulfonyl chloride at position 1.
Key Differences :
- Simpler substitution pattern : Lacking halogens, tosyl chloride is less electron-deficient, making it less reactive toward nucleophiles than the target compound.
- Industrial relevance : Widely used as a protecting group in organic synthesis, whereas the target compound’s halogenation may confer specificity in drug design.
Table 2: Physical Properties (Hypothetical Trends*)
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in THF |
|---|---|---|---|
| This compound | 247.54 | ~80–90* | High |
| 5-Chloro-2,4-difluorobenzenesulfonyl chloride | 251.53 | ~100–110* | Moderate |
| Para-toluenesulfonyl chloride | 190.65 | 67–69 | Very high |
Biological Activity
5-Chloro-4-fluoro-2-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent studies.
- Molecular Formula : C7H6ClF2O2S
- Molecular Weight : 224.64 g/mol
- Structure : The compound features a sulfonyl chloride group attached to a chlorinated and fluorinated aromatic ring, which significantly influences its reactivity and biological interactions.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of benzenesulfonyl chlorides, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
- Cancer Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The cytotoxicity was assessed using the MTT assay, with IC50 values indicating the concentration required for 50% inhibition of cell viability. For instance, certain derivatives showed IC50 values below 10 µg/mL against HeLa cells, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | < 10 |
| Cisplatin | HeLa | Positive Control |
Apoptosis Induction
Further investigations into the mechanism of action revealed that some derivatives induce apoptosis in cancer cells. Flow cytometric analysis demonstrated a concentration-dependent increase in apoptotic cells when treated with these compounds. For example, treatments led to significant late-stage apoptosis in MCF-7 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Enterococcus species.
Minimum Inhibitory Concentration (MIC)
The MIC values for derivatives of this class were evaluated against clinical strains of bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 1 - 4 |
| Ciprofloxacin | S. aureus | Positive Control |
These findings suggest that the compound can inhibit bacterial growth effectively at low concentrations, making it a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
- In Vivo Studies : A study reported that a related compound effectively reduced BCL6 levels in lymphoma xenograft mouse models, indicating potential therapeutic applications in treating diffuse large B-cell lymphoma (DLBCL) .
- Structural Activity Relationship (SAR) : Research into SAR has shown that modifications to the sulfonyl chloride group can enhance biological activity. For instance, increasing steric bulk around the binding site improved potency against target proteins involved in cancer proliferation .
- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics could enhance overall efficacy while reducing side effects associated with higher doses of traditional agents .
Q & A
Q. What are the common synthetic routes for 5-chloro-4-fluoro-2-methylbenzenesulfonyl chloride?
The synthesis typically involves sulfonation and chlorination steps. A methodological approach includes:
- Sulfonation : React 5-chloro-4-fluoro-2-methylbenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
- Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous solvents like dichloromethane (DCM) at 50–60°C for 4–6 hours.
- Purification : Remove excess reagents via vacuum distillation and recrystallize the product using non-polar solvents (e.g., hexane) .
Q. How can the purity and structure of this compound be confirmed experimentally?
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare H and C NMR peaks with reference data (e.g., NIST Chemistry WebBook) to confirm substituent positions and absence of impurities .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 246.6).
- Elemental Analysis : Ensure Cl and S content aligns with theoretical values (±0.3% deviation).
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Moisture Control : Store under inert gas (N₂/Ar) due to hydrolysis sensitivity.
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods to avoid exposure to corrosive vapors.
- Waste Disposal : Neutralize residual reagents with sodium bicarbonate before disposing as halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonation?
Key variables include:
- Temperature : Lower temperatures (0–5°C) reduce sulfonic acid decomposition but may slow reaction kinetics.
- Catalyst : Adding catalytic DMF (0.5–1 mol%) accelerates chlorination while reducing side products like sulfones.
- Solvent : Anhydrous DCM or toluene improves reagent solubility and selectivity .
Q. Experimental Table: Comparative Synthesis Optimization
| Parameter | Condition A (SOCl₂/DCM) | Condition B (C₂O₂Cl₂/Toluene) |
|---|---|---|
| Reaction Time | 6 hours | 4 hours |
| Yield | 72% | 85% |
| Major By-Product | Sulfonic acid (5%) | None detected |
| Purity (HPLC) | 95% | 99% |
Q. How to resolve discrepancies in NMR data for sulfonyl chloride derivatives?
- Deuterated Solvents : Use CDCl₃ to avoid peak splitting from residual protons.
- Dynamic Effects : Elevated temperatures (50°C) may reduce signal broadening caused by rotational restriction in the sulfonyl group.
- Reference Standards : Cross-validate with computational chemistry tools (e.g., Gaussian) for predicted chemical shifts .
Q. What strategies enhance regioselectivity in electrophilic substitution on the benzene ring?
- Directing Groups : The methyl group at position 2 directs electrophiles to the para position (position 5), while the sulfonyl chloride acts as a meta-director.
- Steric Effects : Bulky reagents favor substitution at less hindered positions (e.g., fluorination at position 4 due to proximity to methyl) .
Q. How can computational modeling aid in predicting reactivity pathways?
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for sulfonation/chlorination steps.
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates and selectivity .
Data Contradictions and Validation
- vs. 14 : While thionyl chloride in DCM yields moderate purity (72–85%), oxalyl chloride in toluene achieves higher yields (85–99%) with fewer side products. Researchers should prioritize solvent polarity and catalyst selection based on desired scalability .
- NIST Data () : Physical properties (e.g., melting point, solubility) must be cross-checked with experimental results due to potential discrepancies in batch-to-batch synthesis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
